molecular formula C9H11O2P B12964722 3-(Dimethylphosphoryl)benzaldehyde

3-(Dimethylphosphoryl)benzaldehyde

Cat. No.: B12964722
M. Wt: 182.16 g/mol
InChI Key: YISMUOCJMXQWFY-UHFFFAOYSA-N
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Description

3-(Dimethylphosphoryl)benzaldehyde is an organic compound with the molecular formula C9H11O2P. It is a derivative of benzaldehyde, where a dimethylphosphoryl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of benzaldehyde with dimethylphosphite in the presence of a base, such as sodium hydride, under controlled conditions . This reaction proceeds via nucleophilic substitution, where the dimethylphosphite acts as the nucleophile attacking the carbonyl carbon of benzaldehyde.

Industrial Production Methods: Industrial production of 3-(Dimethylphosphoryl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylphosphoryl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Dimethylphosphoryl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phosphoryl transfer.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylphosphoryl)benzaldehyde involves its interaction with various molecular targets. The phosphoryl group can participate in phosphoryl transfer reactions, which are crucial in many biological processes. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of enzymes involved in phosphorylation and dephosphorylation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

3-dimethylphosphorylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O2P/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISMUOCJMXQWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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